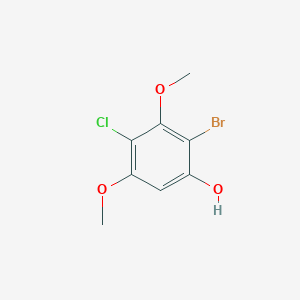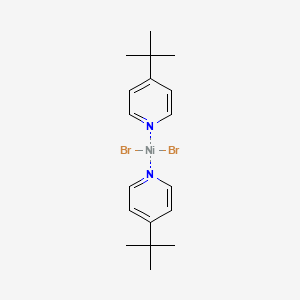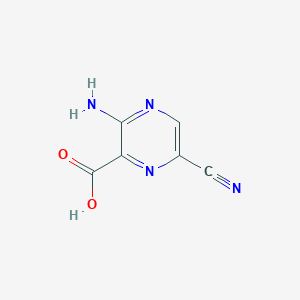![molecular formula C14H9ClN2OS B13897255 3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-chlorophenylsulfanyl group and a carbaldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The 4-chlorophenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde primarily involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and are also investigated for their kinase inhibitory activity.
Pyrrolo[2,3-b]pyrazines: Similar in structure but with a pyrazine ring, these compounds are also explored for their potential as kinase inhibitors.
Uniqueness
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which can enhance its binding affinity and specificity towards certain kinases. This structural feature may provide an advantage in developing more selective and potent therapeutic agents .
Propiedades
Fórmula molecular |
C14H9ClN2OS |
|---|---|
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-3-5-10(6-4-9)19-13-11-2-1-7-16-14(11)17-12(13)8-18/h1-8H,(H,16,17) |
Clave InChI |
AVZBCRVPUDJPPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)C=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)

![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)



![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)


![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)

![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)
